molecular formula C11H13NO2 B14269939 N-methyl-N-propanoylbenzamide CAS No. 159326-91-7

N-methyl-N-propanoylbenzamide

Katalognummer: B14269939
CAS-Nummer: 159326-91-7
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: IOTVZZNYJRYPLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-propanoylbenzamide is an organic compound belonging to the amide class It is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a methyl group and a propanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methyl-N-propanoylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylpropanamide in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of N-methylbenzamide and propanoyl chloride. This reaction is carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The product is then isolated and purified using standard techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-propanoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, organometallic compounds

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted amides

Wissenschaftliche Forschungsanwendungen

N-methyl-N-propanoylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of active ingredients.

Wirkmechanismus

The mechanism of action of N-methyl-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

N-methyl-N-propanoylbenzamide can be compared with other similar compounds, such as:

    N-methylbenzamide: Lacks the propanoyl group, resulting in different chemical properties and reactivity.

    N-propanoylbenzamide: Lacks the methyl group, leading to variations in its biological activity and applications.

    N-methyl-N-acetylbenzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

159326-91-7

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

N-methyl-N-propanoylbenzamide

InChI

InChI=1S/C11H13NO2/c1-3-10(13)12(2)11(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI-Schlüssel

IOTVZZNYJRYPLM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.